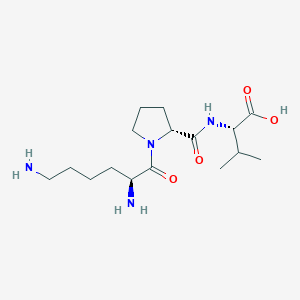
N-Methylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methylpiperidin-3-amine” is a compound that belongs to the class of organic compounds known as piperidines . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in modern organic chemistry. A study by Justin H. Wilde, Diane A. Dickie, and W. Dean Harman describes a highly divergent synthesis of 3-Aminotetrahydropyridines. The process involves dihapto-coordinate 1,2-dihydropyridine complexes of the metal fragment undergoing protonation at C6 followed by regioselective amination at C5 with a variety of primary and secondary amines .
Molecular Structure Analysis
The molecular structure of “N-Methylpiperidin-3-amine” can be represented by the formula C6H14N2 . The InChI code for the compound is 1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methylpiperidin-3-amine” include a molecular weight of 114.19 g/mol . The compound is also characterized by a topological polar surface area of 29.3 Ų .
Wissenschaftliche Forschungsanwendungen
Water-induced Aggregation and Hydrophobic Hydration
N-Methylpiperidin-3-amine demonstrates unique behaviors in aqueous solutions, showing a miscibility gap with a lower critical solution temperature of 316.7 K. This phenomenon is attributed to the aggregation of N-methylpiperidin-3-amine-water complexes, facilitated by stronger attraction forces between unlike molecules compared to water-water interactions. These aggregates are dynamic, exhibiting nanoseconds-order relaxation times. The study also suggests that at lower concentrations, N-methylpiperidin-3-amine experiences hydrophobic hydration, potentially forming structures similar to sH clathrates in the solid state (Marczak et al., 2013).
Reductive Amination and Chemical Synthesis
N-Methylpiperidin-3-amine is also significant in the field of chemical synthesis, particularly through reductive amination processes. One study highlights the use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines. This method is noted for its convenience and cost-effectiveness, making it valuable in both academic research and industrial production (Senthamarai et al., 2018). Another study describes an efficient procedure for reductive methylation of primary and secondary amines using N-methylpiperidine zinc borohydride, offering a straightforward method for producing tertiary amines under neutral conditions (Alinezhad et al., 2006).
Safety And Hazards
The safety data sheet for a similar compound, “N,N-dimethylpiperidin-3-amine dihydrochloride”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Piperidine and its derivatives, including “N-Methylpiperidin-3-amine”, have significant potential in drug discovery and development . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their medical applications .
Eigenschaften
IUPAC Name |
N-methylpiperidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAXTAOSOVPBQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576653 |
Source


|
| Record name | N-Methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylpiperidin-3-amine | |
CAS RN |
150395-92-9 |
Source


|
| Record name | N-Methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)




